molecular formula C8H5FN2 B3350367 2-Fluoroquinoxaline CAS No. 2712-12-1

2-Fluoroquinoxaline

Cat. No. B3350367
Key on ui cas rn: 2712-12-1
M. Wt: 148.14 g/mol
InChI Key: RWYDWNBCELWNLD-UHFFFAOYSA-N
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Patent
US05182386

Procedure details

A mixture of 2-chloroquinoxaline (1.65 g, 10 mmol), potassium fluoride (1.16 g, 20 mmol) and dry dimethyl sulfoxide (10 mL) was heated with stirring for 4 h. After cooling to room temperature the mixture was filtered through silica gel with 10% ether/hexane as the eluent to afford 2-fluoroquinoxaline as a colorless oil.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[F-:12].[K+]>CS(C)=O>[F:12][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1
Name
Quantity
1.16 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
FILTRATION
Type
FILTRATION
Details
was filtered through silica gel with 10% ether/hexane as the eluent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=NC2=CC=CC=C2N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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